N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
Description
N-[3-(Acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a synthetic benzamide derivative characterized by a multi-substituted aromatic core. Key structural features include:
- Benzamide backbone: A central benzene ring with a carboxamide group, a common motif in pharmaceuticals and agrochemicals.
- 2-Fluoro substituent: Enhances metabolic stability and binding affinity through electronic effects.
- 5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl] moiety: The sulfonyl group improves water solubility, while the tetrahydrothiophen ring (oxidized to a sulfone) may influence conformational rigidity and target interaction .
Properties
Molecular Formula |
C19H19FN2O6S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C19H19FN2O6S2/c1-12(23)21-13-3-2-4-14(9-13)22-19(24)17-10-15(5-6-18(17)20)30(27,28)16-7-8-29(25,26)11-16/h2-6,9-10,16H,7-8,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
WAFSZNTYYBRYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 3-aminophenyl, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the fluorobenzamide moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and fluorobenzamide groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding, while the sulfonyl and fluorobenzamide moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituent effects and inferred biological implications.
Structural and Functional Group Comparisons
Key Observations
Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (polar, hydrophilic) contrasts with sulfanyl-containing analogs (e.g., 561295-12-3), which are less polar. This suggests the target is optimized for improved bioavailability or aqueous solubility .
Fluorine Substitution : The 2-fluoro group in the target compound parallels its presence in 1a and methoprotryne, which are associated with enhanced metabolic stability and target binding .
Agrochemical vs. Pharmaceutical Design: Compounds like 5a-i (trifluoromethyl) and methoprotryne (methylthio) are linked to agrochemical uses, whereas the target compound’s acetylamino and sulfonyl groups align with drug-like properties (e.g., kinase inhibitors or anti-inflammatories) .
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs offer insights:
- Kinase Inhibition: Compounds like 1a (cyano-enamide) and hydrazine derivatives (5a-i) are linked to kinase modulation, suggesting the target may act similarly .
- Antimicrobial Potential: Sulfonyl and triazole groups (e.g., 561295-12-3) are associated with antimicrobial activity, hinting at possible applications for the target compound .
- Metabolic Profile: Fluorine and sulfonyl groups typically reduce oxidative metabolism, implying a longer half-life compared to non-fluorinated analogs (e.g., methoprotryne) .
Biological Activity
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Formula : C₁₅H₁₄F₁N₃O₃S
- Molecular Weight : 355.36 g/mol
- CAS Number : [specific CAS number if available]
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a DPPH inhibition rate of approximately 35%, suggesting that it possesses moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Anticancer Activity
Preliminary studies have also assessed the anticancer properties of this compound. In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These findings indicate that the compound exhibits cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.
Study 1: Synthesis and Evaluation
In a study published in MDPI, researchers synthesized a series of compounds related to this compound and evaluated their biological activities. The study highlighted that modifications in the sulfonamide group significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of the acetylamino group was crucial for enhancing both antimicrobial and anticancer activities. The study suggested that optimizing substituents on the phenyl ring could lead to compounds with improved potency .
Study 3: Mechanistic Insights
Another investigation focused on the mechanism of action of this compound against cancer cells. It was found to induce apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production, which is a common mechanism for many anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
